molecular formula C9H7N3O3S B1401096 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1310235-89-2

2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Cat. No. B1401096
M. Wt: 237.24 g/mol
InChI Key: QRZFAZFERDAIDL-UHFFFAOYSA-N
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Description

“2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and nitrogen . The compound also includes an oxadiazole ring, which is a type of azole ring where two of the atoms are nitrogen and the other three are oxygen .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent condensation reactions . For example, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of “2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” is complex, with several rings including a pyridine ring and an oxadiazole ring . The exact structure would depend on the specific substitutions on these rings.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” would depend on its exact molecular structure. For example, a related compound, 2-(Pyridin-3-yl)acetic Acid, has a molecular weight of 137.14 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel heterocyclic ring systems incorporating 1,3,4-oxadiazole linked benzoxazole moieties were synthesized. These compounds, including variants of the 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, showed promising antimicrobial, antioxidant, and antitubercular activities. Compounds 6c, 6d, and 6e demonstrated notable antitubercular properties and exhibited excellent docking scores with antitubercular receptor H37Rv, indicating their potential use in antitubercular drug design (Fathima et al., 2021).

Synthesis and Pharmacological Study

  • Research on fused heterocyclic 1,2,4-triazoles, including derivatives of 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, focused on developing methods for synthesizing novel compounds and assessing their biological activities. This study highlights the versatile and potentially beneficial biological properties of these compounds (Karpina et al., 2019).

Metal Complex Formation and Urease Inhibitory Studies

  • Dinuclear cobalt and nickel complexes were synthesized using a mercaptoacetic acid substituted 1,2,4-triazole ligand related to 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid. These complexes demonstrated significant urease inhibition activities, suggesting potential applications in bioinorganic chemistry and as urease inhibitors (Fang et al., 2019).

Characterization of Metal Complexes

  • Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)cobalt(II) monohydrate was characterized, providing insights into the coordination modes and structural properties of metal complexes involving derivatives of 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid. This research contributes to the understanding of metal-ligand interactions in coordination chemistry (Yang & Li, 2011).

Bioactivities of Transition Metal Complexes

  • Synthesis and bioactivity evaluation of transition metal complexes with 1,2,4-triazole carboxylic derivatives, including 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, were conducted. These complexes exhibited considerable inhibitory effects on Jack Bean urease and binding affinity to bovine serum albumin, highlighting their potential in biochemical and pharmacological applications (Zhang et al., 2021).

Future Directions

The future directions for research on “2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities of similar compounds, it could be of interest for the development of new drugs .

properties

IUPAC Name

2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c13-7(14)5-16-9-11-8(12-15-9)6-2-1-3-10-4-6/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZFAZFERDAIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 3
2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 4
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2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 6
2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

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